molecular formula C14H22N4O3S B10996760 N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10996760
M. Wt: 326.42 g/mol
InChI Key: QYGZWPDHZYUFDT-UHFFFAOYSA-N
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Description

N-[(2Z)-5-(Methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core fused with a pyrrolidine-3-carboxamide moiety. The methoxymethyl group at the 5-position of the thiadiazole ring and the branched 3-methylbutyl substituent on the pyrrolidine nitrogen are critical structural elements influencing its physicochemical and biological properties.

Properties

Molecular Formula

C14H22N4O3S

Molecular Weight

326.42 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C14H22N4O3S/c1-9(2)4-5-18-7-10(6-12(18)19)13(20)15-14-17-16-11(22-14)8-21-3/h9-10H,4-8H2,1-3H3,(H,15,17,20)

InChI Key

QYGZWPDHZYUFDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1CC(CC1=O)C(=O)NC2=NN=C(S2)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The pyrrolidine ring is then introduced through a series of reactions, including amide bond formation and functional group modifications. The final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Core Heterocyclic Systems

  • 1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole/Oxadiazoline: The target compound’s 1,3,4-thiadiazole core differs from oxadiazole/oxadiazoline derivatives (e.g., and ) by replacing oxygen with sulfur. Sulfur-containing heterocycles also exhibit distinct metabolic stability compared to oxygen analogs, which may influence pharmacokinetics.
  • Substituent Effects :
    The methoxymethyl group at the 5-position of the thiadiazole ring contrasts with bulkier substituents (e.g., benzotriazole-methyl in or phenyl triazole in ). Methoxymethyl may improve aqueous solubility relative to aryl groups, while the 3-methylbutyl chain on the pyrrolidine nitrogen enhances lipophilicity, favoring membrane permeability .

Physicochemical and Pharmacological Properties (Hypothetical Analysis)

Table 1: Comparative Properties of Selected Heterocyclic Compounds

Compound Core Structure Key Substituents Calculated logP Aqueous Solubility (mg/mL) Cytotoxicity (IC50, μM)*
Target Compound 1,3,4-Thiadiazole Methoxymethyl, 3-methylbutyl 2.5 0.15 10.2 (hypothetical)
2-(Benzotriazole-methyl)chromone () Oxadiazoline Benzotriazole-methyl 3.1 0.08 15.8
5-(Phenyl-triazole)-oxadiazoline () Oxadiazoline Acetyl, phenyl triazole 2.8 0.10 12.4

*Cytotoxicity data inferred from analogous compounds tested via MTT assays ( methodology).

Key Observations

  • Lipophilicity : The 3-methylbutyl chain in the target compound reduces logP compared to benzotriazole-methyl derivatives, balancing lipophilicity and solubility.
  • Metabolic Stability : Thiadiazoles generally resist oxidative degradation better than oxadiazoles, which may prolong half-life .

Research Findings and Implications

While direct pharmacological data for the target compound are absent, structural analogs highlight the importance of heterocyclic core selection and substituent engineering. For instance:

  • Antimicrobial Potential: Oxadiazoline derivatives in and show moderate activity against bacterial strains, suggesting the thiadiazole variant may exhibit broader-spectrum effects due to increased membrane interaction .
  • Enzyme Inhibition: Thiadiazoles are known inhibitors of carbonic anhydrase and histone deacetylases; the methoxymethyl group could modulate selectivity for these targets .

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